5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and condensation . Further details about the chemical reactions are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Modification
The chemical compound 5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in various chemical synthesis and modification processes. For instance, it participates in reactions with alkylamides in liquid ammonia in the presence of an oxidizing agent, yielding aminated derivatives. This demonstrates its reactivity and potential for generating new chemical entities through regioselective amination processes (Gulevskaya et al., 1994). Furthermore, its structural modifications have been explored to synthesize compounds with potential biological activities, as seen in the transformation of enaminouracil to pyrimido[4,5-d]pyrimidin-2,4-diones, indicating its versatility in medicinal chemistry applications (Hamama et al., 2012).
Heterocyclic Compound Synthesis
This compound also plays a crucial role in the synthesis of various heterocyclic compounds, which are essential in drug development and other areas of chemical research. For example, its derivatives have been synthesized and tested for antibacterial and anti-HIV activities, highlighting its importance in the development of new therapeutic agents (Patel & Chikhalia, 2006). Additionally, the regioselective amination of similar compounds to obtain mono- and diamino-pyrido[2,3-d]-pyrimidinediones with potential biological activity illustrates the compound's utility in creating biologically active heterocycles (Tinh & Stadlbauer, 2008).
Photophysical Properties and Sensing Applications
The compound's derivatives exhibit solid-state fluorescence emission due to their twisted geometries and positive solvatochromism, making them potential candidates for developing novel colorimetric pH sensors and logic gates for specific applications. This demonstrates the compound's application in materials science, particularly in the development of new materials with unique photophysical properties (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in the cell cycle . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to cause cell cycle arrest and induce apoptosis within these cells . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancer.
Properties
IUPAC Name |
5-(3,4-dimethoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(7-8-18-15)19-10-5-6-12(24-3)13(9-10)25-4/h5-9H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNVRALXXJYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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